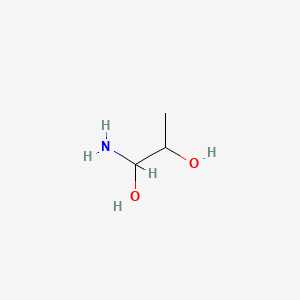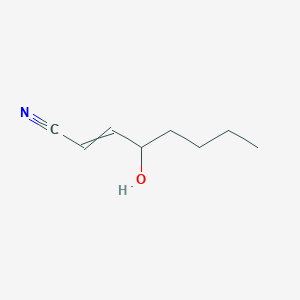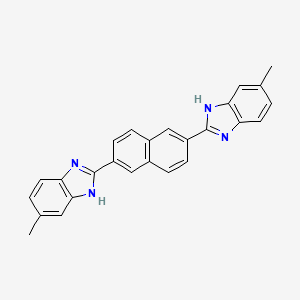
2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This particular compound features a benzimidazole core with a naphthalene moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2,6-naphthalenedicarboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating to temperatures around 150-200°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization process and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of corrosion inhibitors and as a component in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and RNA, interfering with their replication and transcription processes. This binding can inhibit the growth of microorganisms and cancer cells. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole compound without the naphthalene moiety.
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.
2,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at the 2- and 6-positions.
Uniqueness
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and biological activity. This structural feature allows it to interact more effectively with biological targets and makes it a valuable compound for various applications .
Properties
CAS No. |
91452-87-8 |
|---|---|
Molecular Formula |
C26H20N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
WDQHPVTYIONEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


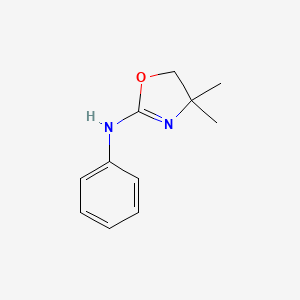
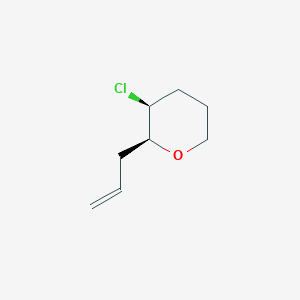
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
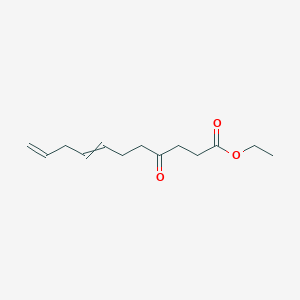

![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)

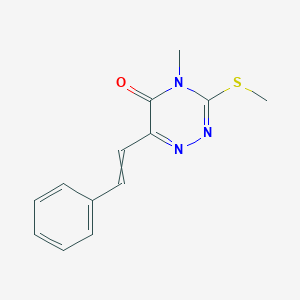
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
